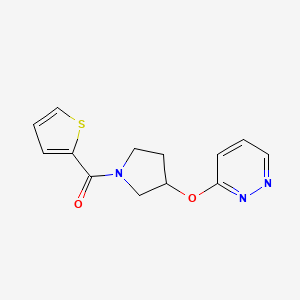

![molecular formula C15H18N4O5S3 B2740853 Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-62-6](/img/structure/B2740853.png)

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

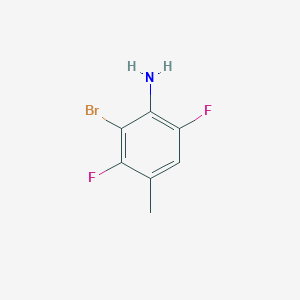

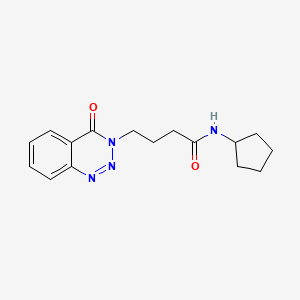

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound used in scientific research. It has a molecular formula of C23H25N5O7S2 and an average mass of 547.604 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a benzoyl group and a sulfamoyl group . The exact structure can be found in the referenced resources .Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

Reactions with Benzoyl Isocyanates : Research shows that benzoyl isocyanates react with compounds like ethyl (dimethylsulfuranilidene) acetate to form stable benzoylcarbamoyl-sulfonium ylides, which can be converted into oxazoles upon pyrolysis (Tsuge, Sakai, & Tashiro, 1973).

Synthesis of Analog Compounds : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been studied. One of the analogs showed similar potency and better solubility compared to the parent compound (Shukla et al., 2012).

Development of Fibrinogen Receptor Antagonists : A compound characterized by the presence of a trisubstituted beta-amino acid residue showed potential as a highly potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).

Applications in Disease Treatment

Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives of thiadiazole has been explored, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal Activity : Derivatives of dimercapto-thiadiazole substituted with aroyl or ethoxycarbonyl groups have been synthesized and screened for antibacterial and antifungal activities. Some compounds showed significant activity against a range of pathogens (Jasiak et al., 2017).

Anti-Inflammatory and Anticancer Properties : Novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular Studies and Structural Analysis

Molecular Forces Study : The structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography, highlighting the importance of certain molecular forces and structural features (Fülöp, Kălmăn, Basak, Ghosh, & Mazumdar, 1987).

Antioxidant Activity : Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been synthesized, showing noticeable antioxidant activity. This research also highlights the regioselective alkylation and glycosylation of the thiadiazole scaffold (El Ashry et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α) . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit cpla2α . Inhibition of this enzyme could potentially prevent the formation of eicosanoids, a group of compounds involved in the pathogenesis of inflammatory diseases .

Biochemical Pathways

The compound may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .

Result of Action

If the compound does inhibit cpla2α, it could potentially reduce the production of eicosanoids, thereby alleviating the symptoms of inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCFAVYGCZSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)